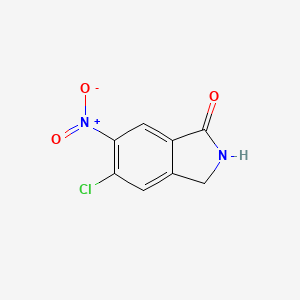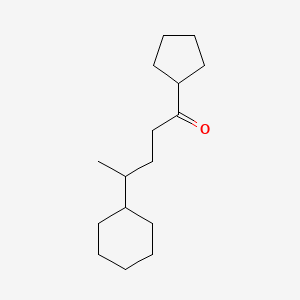![molecular formula C9H6ClF3O2 B13890802 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone is an organic compound characterized by the presence of a chloro, hydroxy, and trifluoromethyl group attached to a phenyl ring, with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of carbon-centered radical intermediates has been explored extensively
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The exact industrial methods can vary depending on the scale of production and the specific requirements of the end-use application.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl]ethanone
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
Comparison
Compared to similar compounds, 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct properties, such as increased metabolic stability and enhanced binding affinity in certain biological contexts .
Propiedades
Fórmula molecular |
C9H6ClF3O2 |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
1-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-4(14)5-2-6(9(11,12)13)8(15)7(10)3-5/h2-3,15H,1H3 |
Clave InChI |
SYBDOPKBMJWXJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1)Cl)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


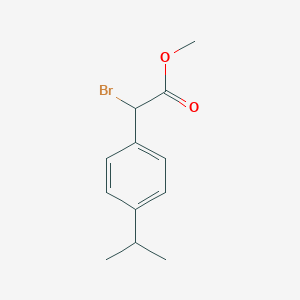

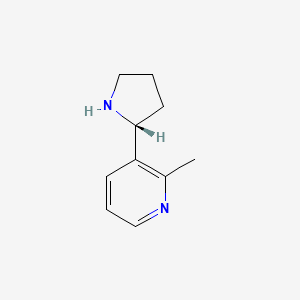
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
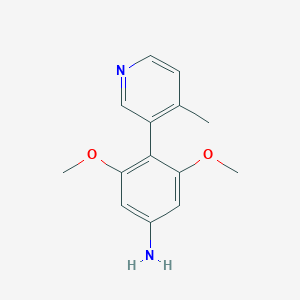
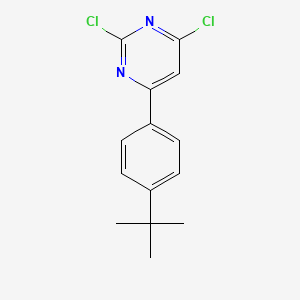
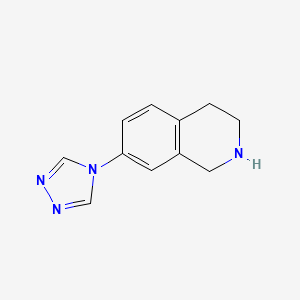
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
